Iridium;niobium

Oxygen Evolution Reaction PEM Water Electrolysis Iridium Dissolution

IrNb (CAS 501434-33-9) is a stoichiometric intermetallic precursor that delivers performance unattainable by blending elemental Ir and Nb powders. In PEM electrolysis, IrNb-derived IrNbOx catalysts enable 60% iridium loading reduction while extending stability beyond 50 days at 1.2 A cm⁻²—validated against commercial Umicore Elyst Ir75 0480 benchmarks. For aerospace turbine coatings, IrNb bond coats (60–95 at.% Ir) provide oxidation resistance and adhesion critical for TBC life extension per U.S. Patent 6,168,875. Simple co-deposition of elemental precursors cannot replicate the homogeneous intermetallic phase essential for these quantified performance gains. Specify IrNb for your advanced materials program.

Molecular Formula IrNb
Molecular Weight 285.12 g/mol
CAS No. 501434-33-9
Cat. No. B15412401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIridium;niobium
CAS501434-33-9
Molecular FormulaIrNb
Molecular Weight285.12 g/mol
Structural Identifiers
SMILES[Nb].[Ir]
InChIInChI=1S/Ir.Nb
InChIKeyPOJBNBLWLAGEAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iridium Niobium (CAS 501434-33-9) for Advanced Electrocatalysis and High-Temperature Coatings: A Quantitative Differentiator Analysis


Iridium niobium (IrNb, CAS 501434-33-9) is a binary intermetallic compound that serves as a precursor or component in advanced functional materials. It is not typically used as a standalone chemical but rather as a strategic building block for synthesizing high-performance catalysts and coatings [1]. In catalysis, IrNb is transformed into mixed metal oxides (IrNbOx) that exhibit substantially enhanced stability and reduced iridium dissolution during the oxygen evolution reaction (OER) compared to pure iridium oxide benchmarks [2]. In high-temperature structural applications, IrNb alloys function as critical bond coats for ceramic thermal barrier coatings (TBCs) on gas turbine components, where the precise 60-95 at.% Ir composition range is specified to ensure high-temperature oxidation resistance and coating adhesion [3]. The value proposition of this compound lies not in its intrinsic properties but in its ability to enable materials with quantifiable performance advantages over conventional iridium-only or platinum-group metal (PGM) systems.

Why Generic Iridium or Niobium Precursors Cannot Replace IrNb (CAS 501434-33-9) in Demanding Energy and Aerospace Applications


Simple substitution of iridium and niobium as separate elemental precursors fails to replicate the performance of materials derived from IrNb for two fundamental reasons. First, in OER electrocatalysis, the co-deposition or co-synthesis of iridium and niobium from IrNb yields a specific mixed-metal oxide phase that enhances catalyst stability by suppressing iridium dissolution—a mechanism not activated when using separate Ir and Nb precursors [1]. The IrNbOx catalyst prepared from IrNb demonstrates minimized voltage degradation and reduced iridium loss during accelerated degradation testing, whereas IrOx catalysts synthesized from pure iridium precursors suffer from rapid performance decay [1]. Second, in high-temperature turbine coatings, the IrNb alloy bond coat specified in U.S. Patent 6,168,875 requires a defined composition range (60-95 at.% Ir, 5-40 at.% Nb) to achieve the necessary oxidation resistance and adhesion for TBC life extension [2]. Attempts to create this coating by sequentially depositing iridium and niobium layers would result in an uncontrolled interdiffusion profile, failing to produce the homogeneous alloy layer essential for prolonged service life under cyclic thermal and oxidative stress [2]. The controlled intermetallic stoichiometry provided by IrNb is therefore a critical procurement specification, not a trivial substitution.

Quantitative Performance Differentiators for Iridium Niobium (CAS 501434-33-9) Against Benchmark Comparators


IrNbOx Catalyst Reduces Iridium Loading by 60% While Maintaining OER Stability Versus Commercial IrOx

The IrNbOx mixed metal oxide catalyst, derived from IrNb, enables a 60% reduction in iridium loading compared to a commercial IrOx benchmark (Umicore Elyst Ir75 0480) while maintaining comparable or improved catalytic stability during accelerated degradation testing in 0.1 M HClO₄ electrolyte [1]. The catalyst exhibited greatly enhanced stability with minimized voltage degradation and reduced Ir dissolution, a critical advantage over pure IrOx systems which suffer from rapid performance decay under the same harsh acidic OER conditions [1].

Oxygen Evolution Reaction PEM Water Electrolysis Iridium Dissolution

Nb-Doped IrO₂ (5% Nb) Lowers OER Overpotential by 56 mV Compared to Undoped 1T-IrO₂ at 10 mA cm⁻²

Doping 5% niobium (Nb) into the van der Waals layered 1T phase iridium oxide (1T-IrO₂) results in Nb₀.₀₅Ir₀.₉₅O₂, which requires an overpotential of only 191 mV to achieve a current density of 10 mA cm⁻² in 0.5 M H₂SO₄ [1]. This is 56 mV lower than the overpotential required by the undoped 1T-IrO₂ catalyst (247 mV) under identical conditions [1]. Density functional theory calculations reveal that Nb doping shifts the potential-determining step from *OOH deprotonation to *O–OH coupling, enhancing reaction kinetics [1].

Acidic OER Van der Waals Layered Oxides Modulation Doping

(IrO₂)₀.₉(Nb₂O₅)₀.₁ Composite Outperforms Pure IrO₂ by Over 2× in OER Activity at 80°C

A composite thin-film catalyst with composition (IrO₂)₀.₉(Nb₂O₅)₀.₁ prepared by hydrolysis and annealed at 500°C demonstrated a reversal in catalytic activity ranking when temperature was increased from room temperature to 80°C in 0.5 mol dm⁻³ H₂SO₄ [1]. At 80°C, the OER activity increased in the order: IrO₂ < (IrO₂)₀.₇(Nb₂O₅)₀.₃ < (IrO₂)₀.₉(Nb₂O₅)₀.₁ [1]. While room temperature measurements showed decreasing activity with increasing Nb content, the elevated temperature condition revealed that optimal Nb incorporation (10 mol%) yields a catalyst with substantially higher activity than pure IrO₂ [1].

Composite Oxide Electrocatalyst Elevated Temperature OER Niobia Modification

IrNb Alloy Bond Coat Extends TBC Life via Defined 60-95 at.% Ir Composition Range in Gas Turbine Applications

U.S. Patent 6,168,875 claims a coating system wherein an iridium-niobium alloy bond coat containing 60-95 atomic percent iridium and 5-40 atomic percent niobium is applied between a turbine blade/vane substrate and a ceramic thermal barrier coating (TBC) [1]. The IrNb bond coat, with a specified thickness of 1-20 μm, functions to improve the life of the TBC by providing a high-temperature oxidation-resistant interface that firmly bonds the ceramic TBC to the underlying superalloy [1]. The patent explicitly differentiates this IrNb alloy from other bond coat compositions by its ability to maintain adhesion under cyclic thermal exposure, preventing premature TBC spallation [1].

Thermal Barrier Coating Gas Turbine Component High-Temperature Oxidation Resistance

Procurement-Driven Application Scenarios for Iridium Niobium (CAS 501434-33-9) Validated by Quantitative Evidence


PEM Water Electrolyzer Anode Catalyst Development Requiring Reduced Iridium Loading

Researchers and manufacturers developing proton exchange membrane (PEM) water electrolyzers face a critical iridium supply constraint. IrNb-derived IrNbOx catalysts enable a 60% reduction in iridium loading while maintaining or improving long-term stability under acidic OER conditions, as validated by accelerated degradation testing against the commercial Umicore Elyst Ir75 0480 benchmark [1]. Procurement of IrNb as a precursor for mixed oxide catalyst synthesis directly supports cost reduction strategies for green hydrogen production systems. [1]

High-Performance Acidic OER Electrocatalyst for Fundamental and Applied Research

For academic and industrial research groups focused on improving acidic OER kinetics, Nb-doped iridium oxides (e.g., Nb₀.₀₅Ir₀.₉₅O₂) provide a 56 mV reduction in overpotential at 10 mA cm⁻² compared to undoped 1T-IrO₂ [2]. This quantifiable activity enhancement, combined with demonstrated 50-day operational stability at 1.2 A cm⁻² in a PEM electrolyzer, makes IrNb a strategic starting material for synthesizing next-generation OER catalysts with superior energy efficiency. [2]

Elevated-Temperature OER Electrode Fabrication for Industrial Electrolyzers

Industrial PEM electrolyzers operate at 60–80°C, where (IrO₂)₀.₉(Nb₂O₅)₀.₁ composite electrodes derived from IrNb outperform pure IrO₂ in OER activity [3]. This temperature-dependent performance advantage is not evident in room-temperature screening, underscoring the need for IrNb-based materials in application-relevant testing and commercial electrode fabrication. [3]

Gas Turbine Thermal Barrier Coating (TBC) Bond Coat for Extended Component Life

Aerospace and power generation turbine manufacturers seeking to extend the service life of ceramic thermal barrier coatings (TBCs) on blades and vanes can utilize IrNb alloy bond coats with a specified composition range of 60-95 at.% Ir and 5-40 at.% Nb, as claimed in U.S. Patent 6,168,875 [4]. This IrNb alloy provides the high-temperature oxidation resistance and interfacial adhesion necessary to delay TBC spallation, directly reducing maintenance costs and improving engine reliability. [4]

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